N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

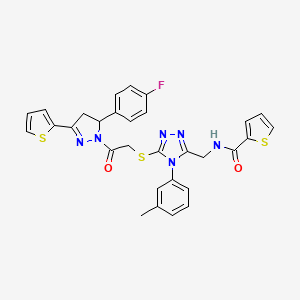

This compound features a hybrid heterocyclic scaffold integrating pyrazole, triazole, and thiophene moieties, with a 4-fluorophenyl substituent and a methyl group at the meta position of the triazole-linked phenyl ring. The thiophene-2-carboxamide group may enhance binding to hydrophobic enzyme pockets, while the fluorophenyl group could improve metabolic stability .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O2S3/c1-19-5-2-6-22(15-19)36-27(17-32-29(39)26-8-4-14-41-26)33-34-30(36)42-18-28(38)37-24(20-9-11-21(31)12-10-20)16-23(35-37)25-7-3-13-40-25/h2-15,24H,16-18H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSXGAKAXJHNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound noted for its intricate molecular structure and potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 644.7 g/mol. Its structure incorporates several functional groups, including:

- Fluorophenyl

- Thiophene

- Pyrazole

- Triazole

- Carboxamide

These functional groups suggest diverse biological interactions and activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, primarily due to its structural components. Key areas of interest include:

1. Anticancer Activity

Research has shown that compounds containing pyrazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to N-((5... have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating potent antiproliferative activity. The presence of the triazole ring is particularly noteworthy due to its association with anticancer mechanisms.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. For example, studies on similar pyrazole compounds revealed effective inhibition of bacterial growth, indicating that N-((5... may also exhibit similar activities.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have been linked to anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The potential for N-((5... to modulate inflammatory pathways presents an interesting avenue for therapeutic exploration.

The mechanisms through which N-((5... exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural analysis and preliminary data:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes or signaling pathways. For instance, triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes.

Receptor Interaction

Given the presence of multiple functional groups, the compound may interact with various receptors in biological systems, potentially leading to altered cellular responses.

Case Studies and Research Findings

Several studies have focused on related compounds that share structural similarities with N-((5... These studies provide insights into its potential biological activity:

Scientific Research Applications

Introduction to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

This compound is a complex compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including synthesis, biological activity, and potential therapeutic uses.

Structural Insights

The compound features multiple functional groups that contribute to its biological activity. The presence of a thiophene ring and a triazole moiety suggests potential for interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. Research indicates that structural variations can influence biological activity significantly. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a key mechanism in cancer cell proliferation .

Antiviral Properties

The compound's structural framework allows for exploration in antiviral applications. Studies have demonstrated that derivatives of pyrazole and triazole exhibit antiviral activity against various pathogens. The incorporation of specific substituents can enhance efficacy against viral targets .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving hydrazonoyl halides and thioketones. These synthetic pathways allow for the generation of various derivatives that can be screened for biological activity .

Case Study 1: Antitumor Screening

In a study focused on the antitumor activity of pyrazole derivatives, compounds structurally related to N-{[5-[...]} were synthesized and evaluated for their ability to inhibit cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells.

Case Study 2: Antiviral Efficacy

A series of triazole-containing compounds were tested against viral infections such as influenza and HIV. The findings suggested that modifications in the thiophene ring significantly improved antiviral potency, showcasing the potential application of similar structures like N-{[5-[...]} in antiviral therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key motifs with several synthesized derivatives:

- Nitrothiophene carboxamides (): These feature nitro groups on the thiophene ring (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide). The nitro group enhances antibacterial activity but reduces solubility (42% purity vs. 99.05% in difluorophenyl analogues) .

- Triazole-thiophene hybrids (): N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides emphasize sulfur bridges and triazole cores, similar to the target compound. Their synthesis often employs HATU-mediated coupling, paralleling methods in .

- Thienopyridine-imidazole derivatives (): C16H13ClN4S integrates a thienopyridine fused system with a dihydro-imidazole ring.

Key Research Findings and Implications

Substituent Effects : Fluorine and nitro groups critically influence bioactivity and solubility. The target compound’s fluorophenyl group may offer metabolic stability over nitro-containing analogues .

Synthetic Challenges : High-yield synthesis (e.g., 99.05% in ’s difluorophenyl derivative) requires optimized reaction conditions, suggesting room for improvement in the target compound’s synthesis .

Structural Flexibility : The pyrazole-triazole-thiophene backbone allows modular substitution, enabling tailored interactions with biological targets .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Steps

Q. Table 2: Recommended Characterization Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent connectivity | δ 7.2–7.8 (fluorophenyl) |

| HRMS | Verify molecular weight | [M+H]⁺ = 576.12 g/mol |

| HPLC-PDA | Assess purity | Retention time: 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.